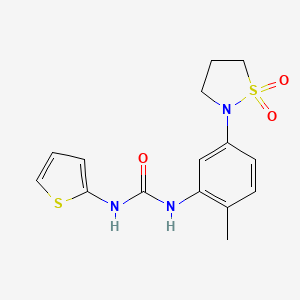

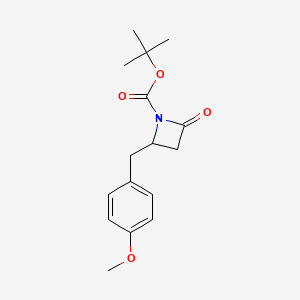

![molecular formula C7H14ClN B2877407 2-Bicyclo[2.1.1]hexanylmethanamine;hydrochloride CAS No. 2413901-19-4](/img/structure/B2877407.png)

2-Bicyclo[2.1.1]hexanylmethanamine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Bicyclo[2.1.1]hexanes are valuable saturated bicyclic structures incorporated in newly developed bio-active compounds . They are playing an increasingly important role, while still being underexplored from a synthetic accessibility point of view .

Synthesis Analysis

An efficient and modular approach toward new 1,2-disubstituted bicyclo[2.1.1]hexane modules has been disclosed . The strategy is based on the use of photochemistry to access new building blocks via [2+2] cycloaddition .Molecular Structure Analysis

Bicyclo[2.1.1]hexanes are significant because they have defined exit vectors, yet many substitution patterns are underexplored as building blocks .Chemical Reactions Analysis

The process involves sensitization of a bicyclo[1.1.0]butane followed by cycloaddition with an alkene . The system can readily be derivatized with numerous transformations .Applications De Recherche Scientifique

Synthesis Techniques and Chemical Properties

Intramolecular Cyclopropanation : Research has developed concise, stereoselective syntheses of bicyclo[3.1.0]hexan-2-ols and a bicyclo[4.1.0]heptan-2-ol via regioselective ring-opening of epichlorohydrin, demonstrating the versatility of cyclopropanation reactions in synthesizing complex bicyclic structures (Hodgson et al., 2005).

Bicyclic Compounds as Medicinal Chemistry Scaffolds : Bicyclo[2.2.1]hexanes, obtained through visible light-driven intramolecular [2 + 2] photocycloadditions, have gained popularity as bridged scaffolds in medicinal chemistry for exploring uncharted chemical space, demonstrating the potential of these compounds in drug design (Rigotti & Bach, 2022).

Nucleophile Ring Opening and Fragmentation : The study of 1-Aza-bicyclo[2.2.0]hexane showcases its high reactivity and thermal instability, leading to its transformation into various piperidine derivatives under different conditions. This reactivity is attributed to the strain and weakening of the N-C4 bond in the bicyclic amine, highlighting the unique reactive pathways accessible through strained bicyclic amines (Grob & Krasnobajew, 1964).

Polymerization of Cyclic Monomers : The radical homopolymerization of methyl 2-(bicyclo[3.1.0)hex-1-yl)acrylate demonstrates the opening of the cyclopropane ring, leading to polymers with distinct properties. This process underscores the potential of bicyclic compounds in the synthesis of novel materials with tailored properties (Moszner et al., 2003).

Applications in Drug Development

- Nonnarcotic Analgesic Agents : The synthesis of 1-Aryl-3-azabicyclo[3.1.0]hexanes and their evaluation as nonnarcotic analgesic agents exemplifies the therapeutic potential of bicyclic compounds. Specifically, Bicifadine shows significant analgesic potency, highlighting the role of such compounds in developing new treatments with minimal side effects (Epstein et al., 1981).

Mécanisme D'action

Target of Action

The primary targets of 2-Bicyclo[21It’s known that bicyclo[211]hexanes are increasingly important in the development of bio-active compounds . They are under intense investigation as building blocks for pharmaceutical drug design .

Mode of Action

The exact mode of action of 2-Bicyclo[21The compound is part of the bicyclo[211]hexane family, which is known to interact with its targets via photochemistry . The use of photochemistry allows access to new building blocks via [2 + 2] cycloaddition .

Biochemical Pathways

The specific biochemical pathways affected by 2-Bicyclo[21The bicyclo[211]hexane family is known to provide unified access to structures with distinct substitution patterns . These structures represent ortho-, meta-, and polysubstituted benzene bioisosteres .

Result of Action

The molecular and cellular effects of 2-Bicyclo[21The bicyclo[211]hexane family is known to enable the investigation of chemical space inaccessible to aromatic motifs .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 2-Bicyclo[21The bicyclo[211]hexane family is known to be synthesized via a photocatalytic cycloaddition reaction , suggesting that light exposure could potentially influence its action.

Propriétés

IUPAC Name |

2-bicyclo[2.1.1]hexanylmethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N.ClH/c8-4-7-3-5-1-6(7)2-5;/h5-7H,1-4,8H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDFIZIGJMMPNHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1C(C2)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

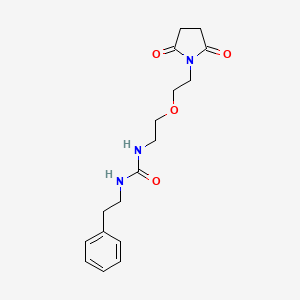

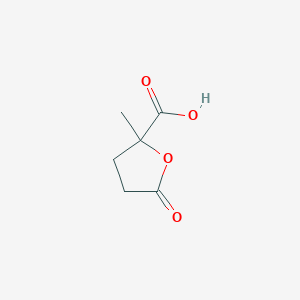

![2-Bromo-N-[cyano-(2-fluorophenyl)methyl]benzamide](/img/structure/B2877330.png)

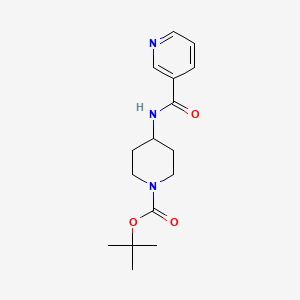

![N-cyclohexyl-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

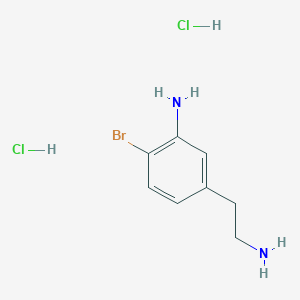

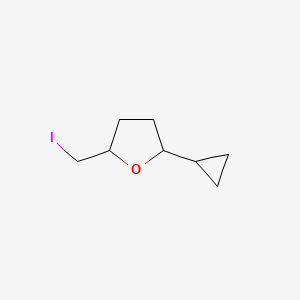

![2-[(Prop-2-en-1-yl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2877333.png)

![N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-N'-(3-methoxybenzyl)ethanediamide](/img/structure/B2877339.png)

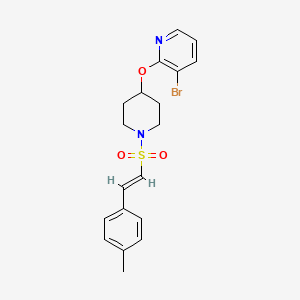

![1-benzyl-N-(2-methoxy-5-methylphenyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2877345.png)